(3-Nitropyridin-2-yl)alanine
Description
Contextualization within Heterocyclic Amino Acid Chemistry
Heterocyclic amino acids represent a crucial class of organic compounds that are fundamental building blocks in medicinal chemistry and drug discovery. nih.govpageplace.de These molecules merge the structural features of amino acids—chiral centers and functional groups (carboxyl and amino)—with the diverse reactivity and conformational properties of heterocyclic rings. wikipedia.orgresearchgate.net Amino acids are considered versatile starting materials for synthesizing a wide array of enantiomerically pure heterocyclic compounds. nih.gov The incorporation of a heterocyclic moiety, such as a pyridine (B92270) ring, into an amino acid structure can significantly influence its biological activity and physical properties. pageplace.de The first naturally occurring pyrazole-based amino acid, 1-pyrazolyl-alanine, was isolated from watermelon seeds, highlighting nature's use of this structural combination. rsc.org The synthesis of non-natural amino acid derivatives, like (3-Nitropyridin-2-yl)alanine, is a key focus in the development of novel therapeutic agents and molecular probes. ntnu.no
Significance of Nitropyridine and Alanine (B10760859) Scaffolds in Academic Research
The two core components of this compound, the nitropyridine and alanine scaffolds, are individually of great importance in scientific research.
Nitropyridine Scaffold: Nitropyridines are a class of N-heterocycles that are extensively studied in modern organic and medicinal chemistry. wikipedia.org The pyridine ring is a "privileged structural motif" in drug design, present in numerous FDA-approved drugs. wikipedia.orgsigmaaldrich.com The introduction of a nitro group onto the pyridine ring enhances its electrophilicity, making it a versatile precursor for synthesizing a wide range of more complex heterocyclic systems. wikipedia.orgacs.org Nitropyridine derivatives themselves exhibit a broad spectrum of biological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties. nih.govwikipedia.orgchemscene.com For instance, 3-nitropyridine (B142982) analogues have been identified as microtubule-targeting agents with potential anti-cancer effects. chemscene.com Specifically, 2-chloro-3-nitropyridine (B167233) is a common starting material for creating diverse bioactive molecules, including potential urease inhibitors and acyclic phosphonate (B1237965) nucleotide analogs. pageplace.desigmaaldrich.com
| Nitropyridine Derivative Example | Precursor | Application/Activity |
| 3-Nitropyridylpiperazine derivatives | 2-chloro-3-nitropyridine | Potential urease inhibitors pageplace.de |
| 4-Aza-6-nitrobenzofuroxan | 2-chloro-3,5-dinitropyridine | Dual-action HIV-1 inhibitor pageplace.de |
| 2-Amino-3-Nitropyridine (B1266227) | 2-Amino-pyridine | Intermediate for antitumor and antiviral drugs nih.gov |
Alanine Scaffold: Alanine, a simple proteinogenic amino acid, serves as a fundamental building block in peptide synthesis and as a core chemical scaffold in various biochemical contexts. mdpi.com Its defined chirality and functional groups make it a valuable synthon for creating complex chiral molecules. wikipedia.org In materials science and tissue engineering, alanine-based polymers, such as poly(ester amide)s, are used to fabricate biodegradable scaffolds for applications like vascular and osteochondral tissue regeneration. rsc.orgorgsyn.orgntnu.no These scaffolds provide mechanical support and a suitable microenvironment for cell growth. rsc.org Furthermore, modifying molecules with alanine can improve their pharmacokinetic properties, as seen in the development of more stable antibody-drug conjugates.
Overview of Research Domains Pertaining to this compound
The research pertaining to structures like this compound primarily falls within the domain of medicinal chemistry and organic synthesis . The combination of the biologically active nitropyridine motif with the versatile alanine scaffold suggests its potential as an intermediate or a final compound in drug discovery programs.
Key research areas include:
Anticancer Research: Nitropyridine derivatives are investigated for their ability to inhibit cancer cell proliferation. sigmaaldrich.comchemscene.com For example, certain derivatives act as kinase inhibitors or disrupt microtubule polymerization, both of which are critical processes in cell division. pageplace.dechemscene.com
Antimicrobial and Antiviral Agents: The nitropyridine core is present in compounds synthesized to have antibacterial, antifungal, and antiviral properties. pageplace.dewikipedia.org The synthesis of N-(heteroaryl substituted) benzenesulphonamides, including N-(3-nitropyridin-2-yl)benzene sulphonamides, has been explored for antimicrobial activity. afribary.com
Enzyme Inhibition: The structural features of nitropyridine derivatives make them candidates for inhibiting specific enzymes. For example, derivatives have been designed and synthesized as potential inhibitors of urease, which is implicated in gastric diseases, and chymotrypsin. pageplace.de
Development of Synthetic Methodologies: The creation of novel heterocyclic amino acids like this compound contributes to the broader field of organic synthesis, providing new building blocks for constructing complex molecules. ntnu.no Research focuses on developing efficient and stereoselective synthetic routes to access these valuable compounds. ntnu.no
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O4 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-[(3-nitropyridin-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C8H9N3O4/c1-5(8(12)13)10-7-6(11(14)15)3-2-4-9-7/h2-5H,1H3,(H,9,10)(H,12,13) |
InChI Key |
OYLIRRTUXPFZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Nitropyridin 2 Yl Alanine and Analogues
Strategies for the Construction of the 3-Nitropyridine (B142982) Moiety
The synthesis of the 3-nitropyridine scaffold is a critical first step, complicated by the electronic nature of the pyridine (B92270) ring. The electron-deficient character of pyridine, resulting from the electronegative nitrogen atom, deactivates the ring towards electrophilic aromatic substitution, making direct nitration challenging. kochi-tech.ac.jpiust.ac.irwikipedia.org
Nitration Reactions in Pyridine Synthesis
Direct nitration of pyridine using standard conditions like a mixture of nitric acid and sulfuric acid is generally inefficient and results in low yields. kochi-tech.ac.jpiust.ac.ir The reaction conditions are harsh, and the basic nitrogen atom is protonated, further deactivating the ring. kochi-tech.ac.jp
To overcome these limitations, more potent nitrating agents and alternative strategies have been developed.
Nitration with Dinitrogen Pentoxide (DNP) : A more effective method involves the use of dinitrogen pentoxide (N₂O₅). thieme-connect.comntnu.noresearchgate.net The reaction proceeds by forming an N-nitropyridinium salt intermediate. iust.ac.irthieme-connect.com This intermediate can then rearrange to yield the 3-nitropyridine product, often facilitated by a subsequent reaction with a nucleophile like aqueous sulfite. ntnu.noresearchgate.net
Nitration using Nitronium Salts : Reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) can be used for the C-nitration of pyridines, particularly when the nitrogen's basicity is sterically or inductively hindered, as seen in 2,6-dichloropyridine. iust.ac.ir
Recent developments have focused on three-component ring transformation (TCRT) reactions, which allow for the construction of nitropyridine frameworks under mild, single-step conditions, offering an alternative to direct nitration. kochi-tech.ac.jp
Nucleophilic Substitutions on Pyridine Rings
The electron-withdrawing nature of the pyridine nitrogen and substituents like nitro groups makes the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmdpi.commasterorganicchemistry.com This reactivity is frequently exploited to introduce functionality onto pre-formed nitropyridine rings.
Halopyridines are common substrates for these reactions. 2-Chloro-3-nitropyridine (B167233) and 2,6-dichloro-3-nitropyridine (B41883) are particularly valuable intermediates. mdpi.com The chlorine atom at the 2- or 6-position is activated by the adjacent nitrogen and the nitro group, facilitating its displacement by various nucleophiles, including amines, alkoxides, and thiolates. mdpi.commdpi.com For instance, 2-chloro-3-nitropyridine reacts with piperazine (B1678402) to form nitropyridylpiperazine derivatives. mdpi.com Similarly, the synthesis of 2-methyl-3-nitropyridines can be achieved by reacting 2-chloro-3-nitropyridine with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.com
Table 1: Selected Methodologies for 3-Nitropyridine Synthesis
| Method | Reagents/Starting Materials | Key Features | Reference(s) |
|---|---|---|---|
| Direct Nitration | Pyridine, HNO₃/H₂SO₄ | Low efficiency, harsh conditions required. | kochi-tech.ac.jp, iust.ac.ir |
| Nitration with DNP | Pyridine, N₂O₅, followed by NaHSO₃(aq) | Forms an N-nitropyridinium intermediate; more efficient than direct nitration. | thieme-connect.com, ntnu.no, researchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3-nitropyridine, Nucleophile (e.g., Amine, Thiolate) | The nitro group activates the ring for substitution at the 2-position. | mdpi.com, mdpi.com |
| Three-Component Ring Transformation | Dinitropyridone, Ketones, Ammonium (B1175870) Acetate | Mild, one-pot synthesis for constructing substituted nitropyridines. | kochi-tech.ac.jp |
Enantioselective Synthesis of Alanine (B10760859) Derivatives
Producing (3-Nitropyridin-2-yl)alanine in an enantiomerically pure form requires stereocontrolled synthesis of the alanine fragment. Several robust methodologies exist for the asymmetric synthesis of α-amino acids. acs.org
Chiral Auxiliary Approaches and Asymmetric Catalysis
Chiral Auxiliary Approaches: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a subsequent stereoselective reaction. biosynth.comacs.org
Schöllkopf Auxiliaries : Bis-lactim ethers derived from the cyclization of glycine (B1666218) and a chiral amino acid like valine are widely used. biosynth.com Deprotonation of the glycine unit followed by alkylation with an appropriate electrophile proceeds with high diastereoselectivity, dictated by the steric bulk of the auxiliary. Subsequent hydrolysis removes the auxiliary and liberates the desired non-proteinogenic α-amino acid. biosynth.com
Pseudoephedrine as a Chiral Auxiliary : Pseudoephedrine has been shown to be an effective and inexpensive chiral auxiliary for the stereoselective synthesis of unnatural α-amino acids. acs.org
Other Auxiliaries : Evans' oxazolidinone auxiliaries and Oppolzer's sultams have also been applied to the asymmetric alkylation of β-alanine derivatives, which can be adapted for α-amino acid synthesis. acs.org
Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate an enantiomerically enriched product.
Asymmetric Hydrogenation : The hydrogenation of dehydroamino acid derivatives using chiral transition metal complexes, particularly those based on rhodium (I) or ruthenium, is a powerful method for producing D- and L-amino acids, including various pyridylalanines. acs.orgnih.gov
Phase-Transfer Catalysis (PTC) : The use of Cinchona-derived phase-transfer catalysts is a reliable method for the asymmetric alkylation of glycine Schiff bases to yield a wide array of α-amino acids with high enantioselectivity. acs.org
Organocatalysis : Chiral organic molecules can also catalyze enantioselective reactions. For example, bifunctional tertiary amine-squaramide catalysts have been used in the enantioselective Mannich-type addition of pronucleophiles to N-protected aldimines to generate precursors for non-proteinogenic α-amino acids. rsc.org
Amidomalonate Synthesis and Reductive Amination Strategies for α-Amino Acids
Amidomalonate Synthesis: This is a classic and versatile method for preparing α-amino acids, analogous to the malonic ester synthesis. pressbooks.pubfiveable.meopenstax.org The process begins with the alkylation of diethyl acetamidomalonate. fiveable.melibretexts.org The starting material is deprotonated with a base like sodium ethoxide to form an enolate, which is then alkylated via an SN2 reaction with an alkyl halide. youtube.com The final step involves acidic hydrolysis, which cleaves both the ester and amide groups, followed by decarboxylation upon heating to yield the desired α-amino acid. pressbooks.pubfiveable.me This method typically produces a racemic mixture that may require subsequent resolution. pressbooks.pub
Reductive Amination: This strategy involves the conversion of an α-keto acid into an α-amino acid. wikipedia.orglibretexts.org For the synthesis of alanine, pyruvic acid is reacted with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. pressbooks.publibretexts.org While typically yielding racemic products, enzymatic reductive amination can be highly stereospecific. wikipedia.org Non-enzymatic catalytic systems, such as those using acid-stable iridium hydride complexes in water, have also been developed for the chemoselective synthesis of α-amino acids from α-keto acids. acs.org
Table 2: Comparison of Synthetic Strategies for α-Amino Acids
| Strategy | Typical Substrates | Key Feature | Stereochemical Outcome | Reference(s) |
|---|---|---|---|---|
| Chiral Auxiliary | Glycine or Alanine derivatives | Covalent attachment of a chiral molecule to guide reaction. | High diastereoselectivity, leading to high enantiomeric excess after cleavage. | biosynth.com, acs.org |
| Asymmetric Hydrogenation | Dehydroamino acids | Catalytic reduction of C=C bond using a chiral metal complex. | High enantioselectivity (ee). | nih.gov, acs.org |
| Amidomalonate Synthesis | Diethyl acetamidomalonate, Alkyl halide | Alkylation of a malonate derivative followed by hydrolysis and decarboxylation. | Typically produces a racemic mixture. | pressbooks.pub, fiveable.me, fiveable.me |
| Reductive Amination | α-Keto acids, Ammonia | Conversion of a carbonyl group to an amine via an imine intermediate. | Typically produces a racemic mixture; can be enantioselective with chiral catalysts or enzymes. | wikipedia.org, libretexts.org, acs.org |
Coupling Methodologies for Integrating the 3-Nitropyridine and Alanine Fragments
The final stage in the synthesis of this compound involves coupling the two previously synthesized fragments. The most direct approach is a nucleophilic aromatic substitution (SNAr) reaction.
In this key step, a 2-halo-3-nitropyridine (where the halogen is typically Cl or F) serves as the electrophilic partner. The alanine fragment, with its amino group acting as the nucleophile, displaces the halide at the C-2 position of the pyridine ring. This reaction is highly favored due to the activation provided by both the ring nitrogen and the ortho-nitro group. The alanine derivative would need its carboxylic acid function protected, for example, as an ester, to prevent unwanted side reactions.
Alternative modern cross-coupling reactions could also be envisioned for constructing the C-N bond:
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides and amines. mdpi.com It could be applied to couple a 2-halo-3-nitropyridine with an alanine ester.
Suzuki-Miyaura Coupling : While typically used for C-C bond formation, variations can be adapted for C-N coupling. More directly, this reaction could be used to synthesize a pyridylalanine by coupling a pyridine boronic acid with a halogenated alanine derivative.
Deaminative Reductive Coupling : A recently developed method involves the reductive coupling of amino acid-derived pyridinium (B92312) salts with aryl bromides, offering a novel pathway to noncanonical amino acids. nih.gov
Formation of Carbon-Carbon Bonds in Nitrogen-Bearing Organic Substances
The creation of carbon-carbon (C-C) bonds is a fundamental process in the synthesis of complex organic molecules like this compound. organic-chemistry.orgalevelchemistry.co.uk For nitrogen-containing heterocycles such as pyridine, specialized methods are often required to achieve efficient C-C bond formation due to the electronic nature of the ring. uiowa.eduimperial.ac.uk
One effective strategy for synthesizing substituted pyridines involves the reaction of a malonic ester anion with a suitably activated pyridine derivative. For instance, 2-chloro-3-nitropyridines can react with the anion generated from diethyl malonate and a base like potassium carbonate in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net This reaction proceeds smoothly to yield substituted malonic esters. These intermediates can then be subjected to hydrolysis and decarboxylation, typically in aqueous sulfuric acid, to afford the desired 2-alkyl-3-nitropyridine. mdpi.comresearchgate.net
Another powerful method for C-C bond formation is the aldol (B89426) condensation. This reaction can be induced between a thioester and an aldehyde in the presence of a base, such as Hünig's base, and a Lewis acid like magnesium bromide etherate. organic-chemistry.org This approach allows for the construction of β-hydroxy thioesters, which are versatile intermediates that can be further transformed. organic-chemistry.org
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, represent a common approach for forming C-C bonds by coupling a halogen-substituted arene with a terminal alkene. mdpi.comresearchgate.net Additionally, the development of new strategies to activate the nitrogen within the pyridine ring can facilitate further C-C bond-forming transformations, leading to novel functionalized pyridine substrates. uiowa.edu
| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |
| Malonic Ester Synthesis | 2-chloro-3-nitropyridine, Diethyl malonate | K2CO3, THF; H2SO4 (aq) | 2-alkyl-3-nitropyridine | mdpi.comresearchgate.net |
| Aldol Condensation | Thioester, Aldehyde | Hünig's base, MgBr2 etherate | β-hydroxy thioester | organic-chemistry.org |
| Heck Reaction | Halogen-substituted arene, Terminal alkene | Palladium catalyst | Unsymmetrical 1,2-diarylethenes | mdpi.comresearchgate.net |
| Pyridine Activation | N-allyl pyridinium salts | Palladium catalysts | Allylated alkyl pyridines | uiowa.edu |
Linkage Strategies via Nucleophilic Substitution
Nucleophilic aromatic substitution (SNA_r) is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups. wikipedia.orgquimicaorganica.orgslideshare.net The electron-withdrawing nature of the nitrogen atom in the pyridine ring, further enhanced by a nitro group, facilitates nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgquimicaorganica.orgslideshare.net
The synthesis of this compound and its analogues often relies on the displacement of a suitable leaving group, such as a halogen, from the 2-position of a 3-nitropyridine ring by an appropriate nucleophile. For example, 2-chloro-3-nitropyridine is a common precursor, reacting with various nucleophiles to form substituted nitropyridines. mdpi.commdpi.com The reaction of 2-chloro-3-nitropyridine with the enolate of a protected glycine or alanine derivative is a direct approach to forming the amino acid backbone.
Research has shown that pyridines with leaving groups at the 2 and 4-positions readily react with nucleophiles through an addition-elimination mechanism. quimicaorganica.org The presence of a nitro group significantly activates the ring towards such substitutions. For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with N-phenylpiperazine is a key step in the synthesis of certain anticancer agents. mdpi.com Similarly, 2-chloro-3-nitropyridine can be reacted with piperazine and subsequently with various aryl 2-chloroacetamides to produce potential urease inhibitors. mdpi.com
The table below summarizes some nucleophilic substitution reactions on nitropyridine systems.
| Pyridine Substrate | Nucleophile | Product | Significance | Reference |
| 2-chloro-3-nitropyridine | Piperazine, then aryl 2-chloroacetamides | 3-Nitropyridylpiperazine derivatives | Potential urease inhibitors | mdpi.com |
| 2-chloro-5-nitropyridine | N-phenylpiperazine | 6-(4-Phenylpiperazin-1-yl)pyridine-3-amine precursor | Anticancer agent synthesis | mdpi.com |
| 2-chloronicotinic acid | Aromatic amines | 2-(arylamino) nicotinic acid derivatives | Synthesis of Flunixin | researchgate.net |
Protecting Group Chemistry and Solid-Phase Synthesis Considerations
The synthesis of complex molecules like this compound, especially for incorporation into peptides, necessitates the use of protecting groups and often employs solid-phase synthesis (SPPS) techniques. msu.ruucl.ac.uk Protecting groups are crucial for masking reactive functional groups, such as the amino and carboxyl groups of the amino acid, to prevent unwanted side reactions during synthesis. ucl.ac.uk
In the context of SPPS, an amino acid is first attached to a solid support (resin). msu.ruucl.ac.uk The synthesis then proceeds through sequential steps of deprotection of the N-terminal protecting group and coupling with the next amino acid in the sequence. ucl.ac.uk For the synthesis of N-(5-nitropyridin-2-yl)amino acid amides, an amino acid attached to a Rink resin can be reacted with 2-chloro-5-nitropyridine in the presence of a base like DIEA (N,N-Diisopropylethylamine). msu.ru
A variety of protecting groups are available for the thiol group of cysteine, and their selective removal is key for forming specific disulfide bonds. nih.gov The 5-nitro-2-pyridinesulfenyl (Npys) group is one such protecting group. Reagents like 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) have been shown to be effective for the deprotection of common cysteine protecting groups under mild conditions. nih.gov This reagent can also be used to remove the 5-nitro-2-pyridinesulfenyl protecting group itself. researchgate.net The 3-nitro-2-pyridinesulfenyl group has also been utilized in solid-phase methods for disulfide ligation in the synthesis of cyclic peptides. nih.gov
The choice of protecting group strategy is critical for achieving orthogonality, which allows for the selective removal of one protecting group in the presence of others. ucl.ac.uk This is particularly important in the synthesis of complex peptides with multiple functional groups.
| Protecting Group/Reagent | Application | Key Features | Reference |
| Rink Resin | Solid support for SPPS | Enables synthesis of amino acid amides | msu.ru |
| 2-chloro-5-nitropyridine | Reagent in SPPS | Used for hetarylation of resin-bound amino acids | msu.ru |
| 2,2'-dithiobis(5-nitropyridine) (DTNP) | Deprotection reagent | Mild removal of cysteine protecting groups | nih.gov |
| 3-Nitro-2-pyridinesulfenyl | Disulfide ligation | Solid-phase synthesis of cyclic peptides | nih.gov |
| 5-nitro-2-pyridinesulfenyl (Npys) | Cysteine/Selenocysteine protection | Can be removed by ascorbolysis | researchgate.net |
Detailed Structural Elucidation and Spectroscopic Characterization of 3 Nitropyridin 2 Yl Alanine
Vibrational Spectroscopy Analysis (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical insights into the functional groups and bond vibrations within a molecule. The spectra of (3-Nitropyridin-2-yl)alanine are expected to exhibit a superposition of vibrations characteristic of the alanine (B10760859) zwitterion, the pyridine (B92270) ring, and the nitro group.
The alanine portion contributes several key vibrational modes. In its zwitterionic form, the ammonium (B1175870) group (-NH3+) gives rise to stretching vibrations, typically in the 3100-3000 cm⁻¹ region, and deformation (bending) modes around 1660-1610 cm⁻¹ (asymmetric) and 1550-1485 cm⁻¹ (symmetric). The carboxylate group (-COO⁻) is characterized by strong asymmetric and symmetric stretching bands, appearing near 1600-1590 cm⁻¹ and 1410-1400 cm⁻¹, respectively.
The 3-nitropyridine (B142982) ring introduces a distinct set of vibrations. Aromatic C-H stretching is anticipated above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. tsijournals.com Crucially, the nitro group (-NO₂) produces two prominent and intense stretching bands: an asymmetric stretch typically found between 1550-1530 cm⁻¹ and a symmetric stretch between 1360-1340 cm⁻¹. researchgate.net The C-N bond stretching between the pyridine ring and the nitro group would also be observable.
Raman spectroscopy is complementary to IR, providing strong signals for symmetric and non-polar bonds, such as the C-C backbone and the symmetric vibrations of the nitro group and pyridine ring. nih.gov The analysis of both IR and Raman spectra would allow for a complete assignment of the fundamental vibrational modes of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |
| Ammonium (-NH₃⁺) | Stretching | 3100 - 3000 | IR |
| Ammonium (-NH₃⁺) | Asymmetric Bending | 1660 - 1610 | IR |
| Carboxylate (-COO⁻) | Asymmetric Stretching | 1600 - 1590 | IR |
| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 | IR, Raman |
| Nitro (-NO₂) | Asymmetric Stretching | 1550 - 1530 | IR |
| Ammonium (-NH₃⁺) | Symmetric Bending | 1550 - 1485 | IR |
| Carboxylate (-COO⁻) | Symmetric Stretching | 1410 - 1400 | IR |
| Nitro (-NO₂) | Symmetric Stretching | 1360 - 1340 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment
NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules in solution. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be necessary to assign all proton and carbon signals and to probe the molecule's preferred conformation. cas.cz
¹H NMR: The proton spectrum is expected to show distinct signals for both the alanine and nitropyridine moieties. The α-proton of the alanine core would appear as a multiplet, coupled to the non-equivalent β-protons. These two β-protons, being diastereotopic due to the adjacent chiral center, would themselves appear as a complex multiplet (ABX system), coupled to each other and the α-proton. The pyridine ring protons at positions 4, 5, and 6 would present an AMX spin system with characteristic chemical shifts and coupling constants influenced by the electron-withdrawing nitro group.
¹³C NMR: The carbon spectrum would show eight distinct signals. For the alanine portion, signals for the carboxyl carbon (~175 ppm), α-carbon (~50-55 ppm), and β-carbon (~35-40 ppm) are expected. The five carbons of the pyridine ring would have their chemical shifts significantly affected by the positions of the nitro group and the alanine substituent. The carbon bearing the nitro group (C-3) and the carbon attached to the alanine side chain (C-2) would be particularly informative.
Two-dimensional NMR experiments would be essential for definitive assignment. A ¹H-¹H COSY spectrum would confirm the coupling relationships between the α- and β-protons of the alanine chain and among the three pyridine ring protons. An HSQC spectrum would correlate each proton to its directly attached carbon atom, while an HMBC spectrum would reveal long-range (2-3 bond) correlations, for instance, between the β-protons and the C-2 of the pyridine ring, unequivocally linking the two fragments of the molecule.
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
|---|---|---|---|
| α-CH | ~4.0 - 4.5 (dd) | ~50 - 55 | Coupled to β-protons |
| β-CH₂ | ~3.2 - 3.8 (m) | ~35 - 40 | Diastereotopic protons |
| -COOH | - | ~170 - 175 | Quaternary carbon |
| Py-C2 | - | ~155 - 160 | Attached to alanine |
| Py-C3 | - | ~145 - 150 | Attached to nitro group |
| Py-C4 | ~8.2 - 8.4 (dd) | ~125 - 130 | Coupled to H5 and H6 |
| Py-C5 | ~7.4 - 7.6 (dd) | ~120 - 125 | Coupled to H4 and H6 |
| Py-C6 | ~8.8 - 9.0 (dd) | ~150 - 155 | Adjacent to ring nitrogen |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₉N₃O₄), the calculated monoisotopic mass is 211.0593 Da.
Using a soft ionization technique like electrospray ionization (ESI), the primary ion observed in positive mode would be the protonated molecule, [M+H]⁺, at an m/z of approximately 212.0671. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by matching this experimentally measured mass to the calculated value with high precision.
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the parent ion. Common fragmentation pathways for protonated amino acids include the neutral loss of water (H₂O) and the loss of formic acid (HCOOH), which is a combination of H₂O and carbon monoxide (CO). nih.gov Another characteristic fragmentation is the cleavage of the Cα-Cβ bond, leading to the loss of the entire nitropyridinylmethyl side chain. The nitropyridine ring itself may fragment through the loss of NO or NO₂. nih.gov These fragmentation patterns provide a fingerprint that confirms the molecular structure.
| m/z (calculated) | Ion Formula | Description |
|---|---|---|
| 212.0671 | [C₈H₁₀N₃O₄]⁺ | Protonated Parent Molecule [M+H]⁺ |
| 195.0666 | [C₈H₉N₃O₃]⁺ | Loss of NH₃ from [M+H]⁺ |
| 194.0590 | [C₈H₈N₃O₃]⁺ | Loss of H₂O from [M+H]⁺ |
| 166.0640 | [C₇H₈N₃O₂]⁺ | Loss of HCOOH from [M+H]⁺ |
| 122.0456 | [C₅H₄N₂O₂]⁺ | Nitropyridinylmethyl cation (from Cα-Cβ cleavage) |
| 74.0600 | [C₃H₈NO₂]⁺ | Alanine fragment (from Cα-Cβ cleavage) |
Advanced Crystallographic Investigations (e.g., Single Crystal X-ray Diffraction)
Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
Should a suitable single crystal of this compound be grown, X-ray analysis would confirm the covalent connectivity established by NMR and MS. It would also reveal the molecule's solid-state conformation and the nature of its intermolecular interactions. The crystal structure of L-alanine is known to be orthorhombic with space group P2₁2₁2₁. researchgate.netdesy.de While the introduction of the bulky and polar 3-nitropyridin-2-yl group would likely alter the crystal system and space group, one can anticipate the formation of extensive hydrogen bonding networks. These networks would involve the zwitterionic amino and carboxylate groups of the alanine backbone, and potentially the nitro group and the pyridine ring nitrogen. researchgate.net Such interactions dictate the crystal packing and influence the material's physical properties. The analysis would provide precise measurements of these hydrogen bonds and other non-covalent interactions, offering a complete picture of the molecule's structure in the solid phase.
Computational and Theoretical Studies on 3 Nitropyridin 2 Yl Alanine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the behavior of molecules. By solving the Schrödinger equation, albeit in an approximate manner, these methods can determine molecular geometries, electronic structures, and various other properties with a high degree of accuracy.
Geometric optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (3-Nitropyridin-2-yl)alanine, this is achieved using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), a type of ab initio calculation. najah.eduresearchgate.netresearchgate.net
The DFT approach, particularly with the B3LYP hybrid functional, combined with a basis set such as 6-311++G(d,p), is widely used for its balance of accuracy and computational cost. najah.eduresearchgate.netresearchgate.net The MP2 method, while often more computationally intensive, provides a higher level of theory by including electron correlation effects more explicitly. najah.eduresearchgate.netresearchgate.net
These calculations yield optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. For this compound, this would involve optimizing the geometry of the pyridine (B92270) ring, the nitro group, and the alanine (B10760859) side chain. The results of these calculations can be compared with experimental data, if available, to validate the computational model. najah.eduresearchgate.netresearchgate.net The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined during these calculations.
Table 1: Representative Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | DFT (B3LYP) | MP2 |
|---|---|---|---|
| Bond Length (Å) | C2-C3 | Value | Value |
| C3-N(O2) | Value | Value | |
| C2-C(Alanine) | Value | Value | |
| Bond Angle (°) | C2-C3-N(O2) | Value | Value |
| N1-C2-C3 | Value | Value | |
| Dihedral Angle (°) | C3-C2-Cα-Nα | Value | Value |
Note: This table is illustrative of the types of data generated from geometric optimization calculations. Actual values would be derived from specific computational runs.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of the electron-withdrawing nitro group and the pyridine ring would significantly influence the energies of these orbitals. DFT calculations are commonly used to compute the energies of the HOMO, LUMO, and the resulting energy gap, which indicates that charge transfer can occur within the molecule. najah.eduresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Properties
| Property | Energy (eV) |
|---|---|
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Energy Gap (ΔE) | Calculated Value |
Note: This table represents typical output from an FMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, associated with a high electron density and susceptibility to electrophilic attack. These areas are often found around electronegative atoms like oxygen or nitrogen. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack, such as around hydrogen atoms bonded to electronegative atoms.
For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and a positive potential around the hydrogen atoms of the amino group in the alanine side chain.
Theoretical Spectroscopic Predictions and Validation
Computational methods can predict various types of molecular spectra, which can then be used to interpret and validate experimental results. For this compound, theoretical predictions of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra are particularly useful.
Vibrational frequencies (IR and Raman) can be calculated using DFT and MP2 methods. najah.eduresearchgate.netresearchgate.net These calculations provide information about the different vibrational modes of the molecule, such as stretching, bending, and rocking motions. najah.edu The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors in the computational methods, leading to better agreement with experimental spectra. nih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with a solvent model to simulate experimental conditions. researchgate.netresearchgate.net
Table 3: Sample Theoretical Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | Value |
| C=O Stretch (Carboxyl) | Value |
| NO₂ Asymmetric Stretch | Value |
| Pyridine Ring C-N Stretch | Value |
Note: This table illustrates the kind of data obtained from theoretical vibrational analysis.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding orbitals (e.g., lone pairs, single bonds, double bonds).
NBO analysis is particularly effective for studying intramolecular interactions, such as hyperconjugation and charge transfer. nih.gov It quantifies the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO. The stabilization energy (E(2)) associated with this interaction is calculated, with higher E(2) values indicating stronger interactions. For this compound, NBO analysis could reveal charge transfer from the alanine moiety to the nitropyridine ring, or intramolecular hydrogen bonding. najah.eduresearchgate.net
Table 4: Illustrative NBO Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(N) on Amine | π*(C-C) in Ring | Value |
| π(C=C) in Ring | π*(N-O) in Nitro | Value |
| LP(O) on Carboxyl | σ*(N-H) on Amine | Value |
Note: This table shows examples of interactions that can be quantified using NBO analysis.
Conformational Analysis and Energy Landscape Exploration
Due to the presence of several rotatable single bonds, particularly in the alanine side chain, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies.
This is typically done by systematically rotating key dihedral angles and calculating the energy at each step, a process known as a potential energy surface (PES) scan. nih.gov This exploration helps to understand the molecule's flexibility and the energy barriers between different conformations. The results can reveal the most likely shapes the molecule will adopt in different environments, which is crucial for understanding its biological activity and interactions with other molecules. For peptides and amino acid derivatives, certain conformations like β-sheets or α-helices may be favored. nih.gov
Chemical Reactivity and Transformation Pathways of 3 Nitropyridin 2 Yl Alanine
Reactions of the Nitro Group: Reduction and Derivative Formation
The nitro group is one of the most reactive sites in the (3-Nitropyridin-2-yl)alanine molecule, primarily undergoing reduction to various oxidation states. The specific product obtained depends on the reducing agent and reaction conditions employed. nih.gov The complete reduction of the nitro group yields the corresponding amine, (3-Aminopyridin-2-yl)alanine, a transformation that dramatically alters the electronic properties of the pyridine (B92270) ring from electron-withdrawing to electron-donating. masterorganicchemistry.com
Common methods for the reduction of aromatic nitro groups are applicable here, including catalytic hydrogenation and the use of metallic reducing agents. masterorganicchemistry.comwikipedia.org
Catalytic Hydrogenation: This is a widely used method for nitro group reduction. Reagents such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source effectively reduce both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.comMetal Reductants: Metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium are effective for this conversion. masterorganicchemistry.comcommonorganicchemistry.com For instance, the use of zinc dust with ammonium (B1175870) chloride has been reported for the reduction of nitropyridines to the corresponding hydroxylamines. researchgate.net Tin(II) chloride (SnCl2) offers a mild alternative that is often compatible with other reducible functional groups. commonorganicchemistry.com
Partial reduction of the nitro group can lead to the formation of intermediate species such as nitroso and hydroxylamine (B1172632) derivatives. nih.gov Controlling the reaction conditions allows for the selective synthesis of these intermediates. For example, the reduction of vicinally substituted 3-nitropyridines to N-(3-pyridyl)hydroxylamines has been achieved with high yields using a Zn/NH4Cl system in ethanol, with the reaction facilitated by ultrasonication. researchgate.net
The resulting amino or hydroxylamino derivatives are valuable intermediates for further functionalization, enabling the synthesis of a wide array of heterocyclic compounds.
| Reagent/System | Primary Product | Reference |
|---|---|---|
| H₂, Pd/C or Raney Nickel | Amine | commonorganicchemistry.com |
| Fe, Sn, or Zn in acid (e.g., HCl) | Amine | masterorganicchemistry.com |
| SnCl₂ | Amine (mild conditions) | commonorganicchemistry.com |
| Zn, NH₄Cl | Hydroxylamine | researchgate.net |
| Diborane | Hydroxylamine (aliphatic) | wikipedia.org |
Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Pyridine Ring
The pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is due to the combined electron-withdrawing effects of the ring nitrogen atom and the nitro group. wikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. wikipedia.org
In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. While the alanine (B10760859) moiety itself is not a typical leaving group, the nitro group can function as one, particularly in highly activated systems. mdpi.com The nitro group is an excellent leaving group in many nucleophilic aromatic substitutions. mdpi.com The pyridine nitrogen atom is especially activating for SNAr when substituents are in the ortho or para positions, as it can effectively delocalize the negative charge of the intermediate. wikipedia.org
Another important pathway for the functionalization of electron-deficient rings like 3-nitropyridine (B142982) is Vicarious Nucleophilic Substitution (VNS). In this reaction, a carbanion bearing a leaving group at the α-position attacks the aromatic ring at a hydrogen-bearing carbon. This is followed by a base-induced β-elimination of the leaving group's conjugate acid, resulting in the substitution of a hydrogen atom. acs.orgacs.org This method allows for the direct C-H functionalization of the nitropyridine ring, for instance, by alkylation. acs.org
Reactivity at the Alanine Moiety (e.g., Carboxyl, Amino Group Reactions)
The alanine side chain of this compound possesses two primary reactive sites: the carboxyl group (-COOH) and the α-amino group (-NH₂). These groups exhibit reactivity typical of amino acids. libretexts.org
Carboxyl Group Reactions:
Esterification: The carboxyl group can be readily converted to an ester by reaction with an alcohol in the presence of an acid catalyst. This is a common strategy for protecting the carboxyl group during other transformations. libretexts.org
Amide Formation: The carboxyl group can react with amines to form amides, typically requiring activation with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or conversion to an acid chloride. nih.gov
Amino Group Reactions:
Acylation: The α-amino group can be acylated by reacting with acid chlorides or anhydrides to form amides (e.g., N-acetylation). This is a standard method for protecting the amino group. pearson.com
Reaction with Aldehydes: Like other α-amino acids, the amino group can condense with aldehydes to form Schiff bases (imines). These intermediates can then undergo further reactions like decarboxylation or deamination. libretexts.org
Nitrosation: In the presence of nitrous acid, the primary amino group can be converted to a diazonium group, which is a versatile intermediate, although this reaction can be complex in aqueous acid media. nih.gov
The methyl side-chain of the alanine moiety is generally non-reactive and typically does not participate directly in chemical transformations. wikipedia.org
Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound is conducive to intramolecular cyclization reactions, particularly after transformation of the nitro group or the alanine moiety.
If the nitro group is reduced to an amino group, the resulting (3-Aminopyridin-2-yl)alanine contains two nucleophilic groups (the α-amino and the 3-amino) and a carboxylic acid. This arrangement can facilitate intramolecular condensation. For example, under appropriate conditions, the 3-amino group could potentially react with the activated carboxyl group (e.g., as an ester or acid chloride) to form a seven-membered lactam ring, fusing a diazepine (B8756704) ring to the pyridine core.
Furthermore, the nitro group itself can participate in cyclization reactions. The strong electron-withdrawing nature of the nitro group can activate adjacent positions for nucleophilic attack. nih.gov If a nucleophilic center is generated on the alanine side chain, it could potentially attack the pyridine ring. For example, deprotonation of the α-carbon of the alanine moiety could, in principle, lead to an intramolecular nucleophilic attack on the electron-deficient ring, although this would be a less common pathway. More plausible are cyclizations that follow an initial intermolecular reaction, where the nitro group acts as an activating group for a subsequent ring-closing step. nih.gov
Rearrangement pathways are also possible, particularly during the synthesis of nitropyridine derivatives. For instance, the nitration of 2-aminopyridine (B139424) to produce isomers like 2-amino-3-nitropyridine (B1266227) can involve the rearrangement of an intermediate N-nitroamine species. semanticscholar.org Such rearrangements could potentially occur under certain reaction conditions if the alanine side chain were modified.
Advanced Applications and Research Utility of 3 Nitropyridin 2 Yl Alanine in Academia
Design and Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules with desired functionalities is a cornerstone of modern chemistry. (3-Nitropyridin-2-yl)alanine serves as a valuable building block in this endeavor, particularly in the construction of heterocyclic scaffolds and as a precursor for various nitrogen-containing heterocycles.
Heterocyclic compounds are a major class of organic molecules that are prevalent in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.com The pyridine (B92270) ring, a key component of this compound, is a privileged structure in medicinal chemistry. The presence of the nitro group and the alanine (B10760859) side chain on the pyridine ring provides multiple reactive sites for further chemical transformations, making it an ideal starting material for the synthesis of more complex heterocyclic systems. nih.gov
The reactivity of the nitropyridine core allows for a variety of synthetic manipulations. For instance, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems. Additionally, the pyridine nitrogen and the carbons of the ring can undergo various coupling and substitution reactions, enabling the construction of diverse molecular architectures. The alanine moiety can also be modified or used as a handle for attachment to other molecules.
A variety of heterocyclic scaffolds can be synthesized using nitropyridine-based building blocks. Some examples include:
| Heterocyclic Scaffold | Synthetic Approach | Reference |
| Pyrido[1,2-a]thieno[3,2-e]pyrimidines | Condensation and cyclization reactions of 2-aminothiophenes. | nih.gov |
| Quinolines | Reaction of cyanoacetamides with salicylaldehyde. | nih.gov |
| Pyridin-2-ones | Reaction of cyanoacetamides with enaminones. | nih.gov |
Nitrogen-containing heterocycles are of immense importance in chemistry and biology, with over 75% of FDA-approved drugs containing such moieties. nih.gov this compound, by its very nature, is a direct precursor to a variety of nitrogen-containing heterocycles. The inherent reactivity of the nitropyridine ring system facilitates its transformation into other heterocyclic structures. nih.govntnu.no
The nitro group in 3-nitropyridines is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at that position. nih.gov Furthermore, the reduction of the nitro group to an amine opens up a plethora of synthetic possibilities for creating new heterocyclic rings. For example, the resulting amino-pyridylalanine can be used in reactions to form fused bicyclic or polycyclic systems. orgsyn.org
The synthesis of various nitrogen-containing heterocycles often starts from readily available nitropyridine derivatives. The following table summarizes some transformations of nitropyridines into other heterocyclic systems:
These transformations highlight the role of nitropyridines as key intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. mdpi.comencyclopedia.pubucl.ac.uk
Role in Peptide Chemistry and Peptidomimetics Research
The incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their therapeutic properties, such as increased stability, activity, and selectivity. jpt.com this compound, as a non-natural amino acid, plays a significant role in this area of research.
The introduction of this compound into a peptide sequence can confer unique properties to the resulting peptide. The nitropyridine side chain can introduce novel steric and electronic features that can influence the peptide's conformation and its interaction with biological targets. nih.govnih.gov The incorporation of such non-natural amino acids can also increase the peptide's resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics. pepdd.com
The synthesis of peptides containing this compound can be achieved using standard solid-phase peptide synthesis (SPPS) techniques. The protected form of the amino acid is incorporated into the growing peptide chain, and the final peptide is cleaved from the solid support and deprotected. The presence of the nitropyridine moiety can be exploited for further modifications of the peptide, such as the attachment of fluorescent probes or other functional groups.
The impact of incorporating non-natural amino acids into peptides is a subject of extensive research. Some key findings include:
| Non-Natural Amino Acid Feature | Impact on Peptide | Reference |
| Increased hydrophobicity | Enhanced membrane disruption by antimicrobial peptides | nih.gov |
| Altered chirality (D-amino acids) | Increased proteolytic stability | nih.gov |
| Unique side-chain functionalities | Improved binding to target molecules | pepdd.com |
These findings underscore the potential of using non-natural amino acids like this compound to engineer peptides with enhanced therapeutic profiles. researchgate.netnih.gov
Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a widely used strategy in drug design. nih.gov The pyridine ring of this compound can serve as a bioisostere for other aromatic or heteroaromatic rings, such as a phenyl or indole (B1671886) ring. researchgate.net This substitution can lead to improved pharmacokinetic and pharmacodynamic properties of a ligand. nih.gov
In academic ligand design, researchers explore the effects of such bioisosteric replacements on the ligand's binding affinity, selectivity, and functional activity. The unique electronic properties of the nitropyridine ring, with its electron-withdrawing nitro group, can significantly alter the ligand's interaction with its target protein compared to a simple pyridine or phenyl ring. This allows for a fine-tuning of the ligand's properties to achieve the desired biological effect.
The following table provides examples of bioisosteric replacements and their intended effects in ligand design:
These examples demonstrate the utility of bioisosteric replacement as a tool for optimizing the properties of bioactive molecules.
Ligand Design in Coordination Chemistry for Metal Complexes
The pyridine nitrogen and the amino acid functionality of this compound make it an excellent ligand for the coordination of metal ions. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. researchgate.netresearchgate.net
Researchers in coordination chemistry design and synthesize novel metal complexes with this compound and other similar ligands to study their structural, spectroscopic, and reactive properties. nih.gov These studies provide fundamental insights into the nature of metal-ligand interactions and can lead to the development of new functional materials and catalysts. nih.govebi.ac.uk
The coordination of amino acids to metal ions is a well-established field of study. Some common coordination modes are summarized below:
Development of Academic Chemical Probes for Biological Systems Studies
The rational design of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological processes in real-time and within native environments. nih.gov A chemical probe is a small-molecule tool designed to interact with a specific biological target, such as a protein, to elucidate its function. nih.gov this compound, an unnatural amino acid, possesses unique structural and electronic features that make it a promising scaffold for the development of sophisticated chemical probes for academic research.
The utility of this compound as a chemical probe stems from the combination of its amino acid backbone and the reactive, spectroscopically active nitropyridine side chain. The alanine framework allows for its incorporation into peptides via standard solid-phase peptide synthesis. This enables the precise placement of the nitropyridine "warhead" or reporter group within a peptide sequence designed to target a specific enzyme or protein-protein interaction.
The 3-nitropyridine (B142982) moiety offers several avenues for probe development:
Fluorescent Probes: While the nitropyridine group itself is generally considered a fluorescence quencher, its reduction to the corresponding 3-aminopyridine (B143674) derivative can restore or generate strong fluorescence. This "off-on" switching mechanism can be exploited to design probes that signal the presence of specific reducing environments or enzymatic activities, such as those of nitroreductases, which are often upregulated in hypoxic cancer cells. Furthermore, the nitropyridine ring can be functionalized to create novel fluorophores with large Stokes shifts, a desirable property for minimizing self-quenching and improving signal-to-noise ratios in cellular imaging. nih.gov
Covalent Probes: The electron-deficient nature of the pyridine ring, activated by the electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This reactivity can be harnessed to design covalent inhibitors or activity-based probes. A strategically positioned nucleophile in a target protein's active site could attack the pyridine ring, displacing the nitro group and forming an irreversible covalent bond. This allows for the permanent labeling and subsequent identification of target proteins.
Spectroscopic Handles: The nitro group provides a distinct chromophore with a characteristic UV-visible absorbance spectrum. This allows researchers to monitor the binding of a this compound-containing peptide to its target protein through techniques like UV-difference spectroscopy, providing valuable data on binding affinity and kinetics.
The development of probes from this compound allows for detailed investigation into cellular signaling, enzyme activity, and other fundamental biological questions, providing a versatile tool for academic laboratories.
Mechanistic Studies in Enzymology and Organic Reaction Pathways
The unique structure of this compound positions it as a valuable tool for fundamental mechanistic investigations in both enzymology and synthetic organic chemistry.
Unnatural amino acids are powerful tools for probing enzyme mechanisms, specificity, and dynamics. Incorporating this compound into a peptide substrate can provide significant insights into enzyme-substrate interactions.
As a structural analog of natural aromatic amino acids like phenylalanine and tyrosine, it can be used to explore the active sites of various enzymes, including proteases, kinases, and amino acid metabolizing enzymes. For instance, enantiomerically pure pyridylalanines can be incorporated into peptide sequences to act as substrates or inhibitors of enzymes like Pseudomonas aeruginosa elastase. researchgate.net By replacing a native amino acid with this compound, researchers can assess how the enzyme accommodates the altered size, shape, and electronics of the side chain.
Key research questions that can be addressed using this compound include:
Enzyme Specificity: Determining the tolerance of an enzyme's active site for bulky, electron-deficient side chains.
Catalytic Mechanism: Using the nitro group as a spectroscopic reporter to monitor conformational changes or the formation of reaction intermediates during catalysis.
Inhibitor Design: Serving as a scaffold for the rational design of potent and selective enzyme inhibitors, where the nitropyridine moiety could bind to a specific sub-pocket within the active site.
The table below summarizes potential applications of this compound in enzymology.
| Research Area | Application of this compound | Information Gained |
| Enzyme Kinetics | Serve as a novel substrate for an enzyme. | Determine kinetic parameters (kcat, KM) for a non-natural substrate. |
| Inhibition Studies | Act as a competitive or non-competitive inhibitor. | Elucidate the mode of inhibition and determine inhibition constants (Ki). |
| Active Site Mapping | Use as a structural probe to understand binding pocket topology. | Identify key residues involved in substrate recognition. |
| Spectroscopy | Utilize the nitroaromatic side chain as a UV-Vis or NMR probe. | Monitor binding events and conformational changes in real-time. |
The 3-nitropyridine ring is a versatile platform for studying organic reaction mechanisms, particularly nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the 3-position, combined with the ring nitrogen, activates the pyridine ring for attack by nucleophiles, especially at the 2- and 6-positions. The alanine substituent at the 2-position introduces steric and electronic factors that modulate this reactivity.
Studies on analogous 2-methyl-3-nitropyridines have shown that the nitro group at the 3-position can be selectively substituted by various sulfur-based nucleophiles. nih.govmdpi.com This reactivity provides a model system for investigating the factors that govern regioselectivity and reaction rates in SNAr reactions on heteroaromatic systems. The alanine side chain, being more complex than a methyl group, could influence the reaction outcome through steric hindrance or by potential intramolecular interactions.
The table below outlines the reactivity of the analogous 2-methyl-3-nitropyridine (B124571) system with thiolates, which serves as a predictive model for the reactivity of this compound in mechanistic organic chemistry studies. mdpi.com
| Substrate (Analog) | Nucleophile | Conditions | Product Type |
| 2-Methyl-3,5-dinitropyridine | Benzylthiol (BnSH) | K2CO3, DMF, 50°C | Mixture of 3-S- and 5-S-substituted isomers |
| 2-Methyl-3-nitro-5-bromopyridine | Various thiolates | K2CO3, DMF, 50°C | Selective substitution of the 3-nitro group |
| 2-Styryl-3-nitropyridines | Alkyl/Aryl thiolates | K2CO3, DMF, 50°C | Smooth substitution of the 3-nitro group |
By studying the reactions of this compound with a library of nucleophiles under various conditions, chemists can dissect the intricate details of reaction mechanisms, including the formation of Meisenheimer complexes and the influence of substituents on reaction pathways. acs.org This knowledge is crucial for the rational design of synthetic routes to novel heterocyclic compounds.
Q & A
Q. Purity Validation :
Q. Methodological Approach :
- Compare coupling yields using solid-phase peptide synthesis (SPPS) with Fmoc-3-nitropyridin-2-yl-alanine versus Fmoc-pyridin-2-yl-alanine .
- Monitor reaction kinetics via NMR to assess activation energy barriers .
What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
Q. Basic Research Focus
- ¹H/¹³C NMR :
- IR Spectroscopy : Nitro group stretching vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
- X-ray Crystallography : Resolve stereochemistry and confirm nitro group orientation .
Q. Data Interpretation Example :
| Technique | Key Peaks/Markers | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 8.7 (d, 1H, pyridine-H) | Pyridine ring integrity |
| IR | 1520 cm⁻¹ (NO₂ asymmetric stretch) | Nitro group presence |
In studies where this compound exhibits unexpected cellular uptake, how can researchers design experiments to identify transport mechanisms?
Q. Advanced Research Focus
- Competitive Inhibition Assays : Co-administer known substrates (e.g., L-type amino acid transporters) and measure uptake via radiolabeled (³H) or fluorescently tagged analogs .
- Proteomic Analysis : Use iTRAQ labeling to identify proteins interacting with the compound, as demonstrated in ALT1 interaction studies .
- Transwell Migration Assays : Evaluate whether uptake correlates with cell migration/invasion, mimicking HCC metastasis models .
Q. Experimental Design :
Silence candidate transporters (e.g., LAT1) via siRNA.
Quantify intracellular this compound levels via LC-MS/MS .
Correlate results with proteomics data to pinpoint transporters .
What are the stability profiles of this compound under various pH and temperature conditions?
Q. Basic Research Focus
Q. Stability Testing Protocol :
Incubate samples at 25°C, 4°C, and -20°C for 1 month.
Analyze degradation products via HPLC and GC-MS .
When encountering discrepancies in enzymatic activity assays involving this compound, what methodological approaches can resolve whether it's due to enzyme inhibition or substrate competition?
Q. Advanced Research Focus
- Kinetic Analysis : Measure Km and Vmax with/without the compound. A decrease in Vmax suggests non-competitive inhibition; increased Km indicates competition .
- Isothermal Titration Calorimetry (ITC) : Directly quantify binding affinity between the compound and target enzymes .
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., ALT1’s P53 signaling pathway) to predict inhibition mechanisms .
Case Study :
In ALT1 studies, contradictory migration assay results were resolved by combining Western blot (protein expression) and transwell assays (functional impact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
